1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine
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Overview
Description
1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of butylsulfonyl and isobutylsulfonyl groups attached to the azetidine ring
Preparation Methods
The synthesis of 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butylsulfonyl chloride and isobutylsulfonyl chloride.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. One common method involves the reaction of an amine with a suitable electrophile under controlled conditions to form the four-membered ring.
Sulfonylation: The butylsulfonyl and isobutylsulfonyl groups are introduced through sulfonylation reactions. This can be achieved by reacting the azetidine intermediate with the respective sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to sulfides.
Cycloaddition: The strained azetidine ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).
Scientific Research Applications
1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The strained azetidine ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine can be compared with other azetidine derivatives, such as:
1-(Methylsulfonyl)azetidine: Similar structure but with a methylsulfonyl group instead of butylsulfonyl and isobutylsulfonyl groups.
1-(Phenylsulfonyl)azetidine: Contains a phenylsulfonyl group, offering different reactivity and applications.
1-(Ethylsulfonyl)-3-(methylsulfonyl)azetidine:
Properties
IUPAC Name |
1-butylsulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4S2/c1-4-5-6-18(15,16)12-7-11(8-12)17(13,14)9-10(2)3/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMZXGCDFBVNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC(C1)S(=O)(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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